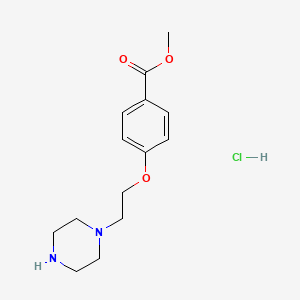
Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride belongs to a class of compounds characterized by the presence of a piperazine ring, which is known for its versatile applications in medicinal chemistry due to its binding affinity to various biological targets. The compound's structure suggests it could have significant pharmacological activity, warranting detailed study of its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves reactions between piperazine or its derivatives with alkoxyphenyl isothiocyanates in ethereal solutions or with dibasic acid chlorides in benzene solutions, followed by hydrochloride formation by passing hydrogen chloride gas into the solution of the base compound (Tung, 1957). Such methodologies highlight the versatility and reactivity of piperazine-containing compounds in forming various structurally complex derivatives.
Molecular Structure Analysis
Crystallographic studies of similar compounds reveal that piperazine derivatives can adopt different conformations based on their structural modifications. For instance, the crystal structure of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate showcases typical chair and boat conformations in piperazine rings, which significantly influence the compound's physical and chemical properties (Little et al., 2008).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including N-acylation, N-alkylation, and carbodiimide-mediated ring closure, which are essential for synthesizing a wide range of biologically active molecules. The reactions often involve intermediates that can further react to produce compounds with significant pharmacological activities (Detsi et al., 1996).
Aplicaciones Científicas De Investigación
1. Schistosomiasis Research
Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride, as a derivative of piperazine, has been investigated for its potential activity against schistosomiasis in experimental animals. This application is significant in the study of treatments for parasitic diseases like Schistosoma Japonica (Tung, 1957).
2. Luminescent Properties and Photo-Induced Electron Transfer
Research has also focused on the luminescent properties and photo-induced electron transfer of compounds with piperazine substituents, including derivatives similar to this compound. These studies are essential for developing new materials with potential applications in optics and electronics (Gan, Chen, Chang, & Tian, 2003).
3. Binding Characteristics with Bovine Serum Albumin
The binding characteristics of piperazine derivatives, similar to this compound, with bovine serum albumin (BSA) have been investigated. This research is crucial for understanding the pharmacokinetic mechanisms of drugs and their interactions with proteins in the body (Karthikeyan et al., 2015).
4. Inhibitor Development in Medicinal Chemistry
Derivatives of piperazine have been identified as potent inhibitors in human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), suggesting their potential therapeutic application in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
5. Optical Properties and Pharmacological Effects
The synthesis and study of optical properties, as well as the pharmacological effects of optically active derivatives of piperazine, are areas of significant research. This includes exploring their potential in medicinal applications, such as treatments for hypertension (Ashimori et al., 1991).
6. Role in Antimicrobial and Antioxidant Agents
Piperazine derivatives, structurally related to this compound, have been synthesized and evaluated for their antimicrobial and antioxidant activities. This highlights their potential use in developing new antimicrobial and antioxidant compounds (Haneen et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-(2-piperazin-1-ylethoxy)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-18-14(17)12-2-4-13(5-3-12)19-11-10-16-8-6-15-7-9-16;/h2-5,15H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKOHVASHFTFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCN2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



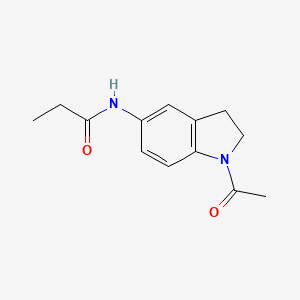
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2484300.png)
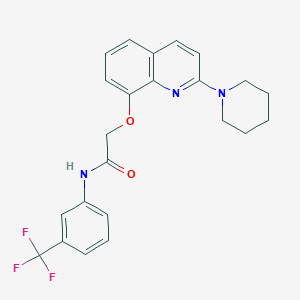
![N-(2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484303.png)
![2-(4-chlorophenoxy)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B2484305.png)
![N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-methylpropanamide](/img/structure/B2484306.png)
![N-(4-cyanophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2484308.png)

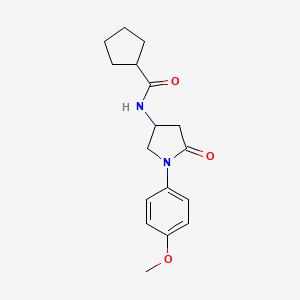
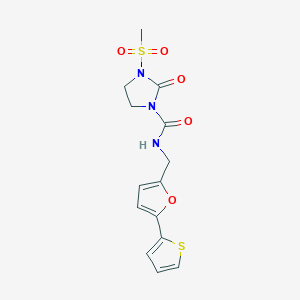
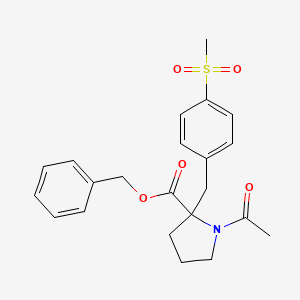
![N-[4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2484318.png)